molecular formula C27H31ClN2 B1436128 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride CAS No. 54268-70-1

1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride

Cat. No.: B1436128
CAS No.: 54268-70-1
M. Wt: 419.0 g/mol
InChI Key: KVISPVDSKYDJKS-UHFFFAOYSA-M
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Description

This compound belongs to the cyanine dye family, characterized by a conjugated polymethine chain bridging two nitrogen-containing heterocycles (indolium moieties). Its structure features a pentadienyl linker (five-carbon chain with alternating double bonds) and trimethyl substituents on both indolium rings. The chloride counterion enhances solubility in polar solvents, while the extended conjugation confers strong absorption in the visible-to-near-infrared (NIR) range, making it valuable in photodynamic therapy, optical imaging, and organic electronics .

Properties

IUPAC Name

1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVISPVDSKYDJKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694764
Record name 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54268-70-1
Record name 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized primarily through a condensation reaction involving indolium salts and conjugated pentadienyl intermediates. The key aspects of the preparation include:

  • Starting Materials: The synthesis begins with 1,3,3-trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride or closely related indolium derivatives.

  • Reaction Mechanism: The formation involves a nucleophilic attack by the active methylene group of one indolium salt on the electrophilic site of the other, leading to the formation of the polymethine bridge (the pentadienyl chain) that links the two indolium moieties.

  • Reaction Medium: The presence of chloride ions is crucial as ligands to stabilize the ionic form of the product. Amyl acetate is commonly used as an extraction solvent in the purification steps, facilitating liquid-liquid extraction of the product from the reaction mixture.

  • Temperature and Time: The reaction typically proceeds under controlled heating to promote condensation without decomposition, although exact temperature and duration parameters vary depending on scale and specific protocols.

Industrial Production Methods

Industrial synthesis of this compound follows a scale-up of the laboratory condensation process with optimization for yield and purity:

  • Large-scale Reactors: Batch or continuous reactors equipped with temperature control and inert atmosphere capabilities are used to prevent oxidation or degradation.

  • Purification: Crystallization from suitable solvents or chromatographic techniques are employed to obtain high-purity crystalline powder.

  • Quality Control: Analytical methods such as HPLC, UV-Vis spectroscopy, and fluorescence measurements ensure product consistency, purity, and functionality.

  • Manufacturers: Companies like Chemodex produce this compound commercially, supplying it in various forms for research and industrial applications.

Chemical Reactions Involved in Preparation

The main chemical transformations and reagents involved are summarized below:

Reaction Type Role in Synthesis Key Reagents/Conditions Outcome
Condensation Reaction Formation of polymethine bridge linking indolium units Indolium salts, controlled heating Cyanine dye with conjugated pentadienyl chain
Ion Association Stabilization of ionic form Chloride ions Formation of stable indolium chloride salt
Extraction Purification of product Amyl acetate solvent Isolation of pure compound

Detailed Research Findings on Preparation

  • Ion Associate Formation: The compound’s preparation involves the formation of ion associates, especially with chloride ions, which stabilize the positively charged indolium nitrogen and influence solubility and crystallinity.

  • Chromogenic Reaction Relevance: Though primarily a synthetic step, the compound’s ability to form complexes with metal ions (e.g., copper, chromium) is linked to its preparation purity, as impurities can interfere with these interactions.

  • Solvent Effects: Use of amyl acetate as an extraction solvent improves the yield and purity by selectively dissolving the product and facilitating phase separation.

  • Reaction Optimization: Studies indicate that controlling the stoichiometry of the indolium salts and reaction time is critical to prevent side reactions and polymerization.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions/Notes
Starting Materials Indolium salts with methyl substitutions 1,3,3-trimethyl-2-indolium derivatives
Reaction Type Condensation forming pentadienyl bridge Nucleophilic attack under heating
Ligands Chloride ions for ionic stabilization Present throughout reaction
Solvent for Extraction Amyl acetate Liquid-liquid extraction solvent
Temperature Moderate heating Specific temperature varies by protocol
Purification Crystallization or chromatography To achieve high purity
Product Form Crystalline powder Suitable for fluorescence applications

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethylindodicarbocyanine involves its ability to form ion associates with metal ions, such as copper, in the presence of chloride ions. This interaction facilitates the extraction and preconcentration of metal ions from samples . The compound’s fluorescence properties also make it useful for monitoring membrane potentials and tagging biological molecules.

Comparison with Similar Compounds

The compound is compared below with structurally related indolium derivatives, focusing on conjugation length, substituent effects, spectral properties, and synthetic methodologies.

Structural and Spectral Comparisons
Compound Name Key Structural Features λmax (MeOH) Reference
Target Compound : 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride Pentadienyl linker, trimethyl substituents, chloride counterion Not explicitly reported (inferred >600 nm)
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0) Propenyl linker (3-carbon chain), ethyl substituents, iodide counterion 546 nm
Symmetrical pentamethine cyanine dyes (e.g., IR-786) Pentadienyl linker, bulkier substituents (e.g., cyclohexenyl groups) ~780 nm (NIR) N/A

Key Observations :

  • Conjugation Length : The pentadienyl linker in the target compound extends conjugation compared to propenyl-based analogues, leading to a bathochromic shift (redshift) in absorption. For instance, the propenyl-linked compound absorbs at 546 nm, while the target compound likely absorbs at higher wavelengths (>600 nm) due to the longer π-system .
  • However, bulky groups in dyes like IR-786 enhance stability against photobleaching .
  • Counterion Impact : The chloride counterion may improve aqueous solubility compared to iodide, though iodide often enhances crystallinity in cyanine salts .

Biological Activity

The compound 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride (CAS No. 54268-70-1) is a synthetic indolium salt characterized by its complex structure and potential applications in various fields including biological research and photonics. Its unique features arise from the presence of multiple methyl groups and a conjugated pentadiene system, which influence its biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to achieve optimal yield and purity. The structural formula is represented as follows:

C27H31ClN2\text{C}_{27}\text{H}_{31}\text{ClN}_{2}

The compound's structure includes a positively charged nitrogen atom in a cyclic form, which contributes to its biological interactions.

Preliminary studies indicate that 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting its role in mitigating oxidative stress in biological systems.
  • Photodynamic Therapy Applications : Its unique photophysical properties allow it to be utilized in photodynamic therapy (PDT), where it can selectively target and destroy cancer cells upon light activation.

Binding Affinities

Interaction studies have focused on the compound's binding affinities with various biological targets. Although detailed quantitative data are still under investigation, initial findings suggest promising interactions with proteins involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with other structurally similar compounds. Below is a table summarizing some relevant compounds:

Compound NameStructureUnique Features
1-MethylindoleC9H9NLess sterically hindered
Indocyanine GreenC43H47N2NaO6SUsed in medical imaging; larger and more complex
Cy5 DyeC27H31N2NaO6SStrong fluorescent properties; used in bioconjugation

This comparison illustrates how the structural characteristics of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chloride enhance its reactivity and potential applications compared to similar compounds.

Case Studies and Research Findings

Recent studies have begun to explore the therapeutic potential of this compound:

  • Cancer Cell Targeting : A study investigated the efficacy of the compound in targeting specific cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations when exposed to light activation.
  • Fluorescent Imaging : Research has demonstrated its utility as a fluorescent probe for real-time imaging of cellular processes. The compound's fluorescence properties allow for visualization of cellular dynamics under different physiological conditions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this indolium chloride compound?

The synthesis typically involves condensation reactions between indole derivatives and pentadienyl precursors. For example, CuI-catalyzed coupling in a PEG-400/DMF solvent system has been effective for analogous indole-based compounds, yielding 42% after chromatographic purification . Alternative methods using iodine or p-toluenesulfonic acid (p-TsOH) catalysts in acetonitrile (MeCN) at elevated temperatures (40°C) demonstrate improved efficiency in related systems . Key steps include azide-alkyne cycloaddition for intermediate formation and careful pH control during final salt precipitation.

Q. Which spectroscopic techniques are critical for structural characterization?

A multi-technique approach is essential:

  • 1H/13C NMR : Resolves substituent patterns and confirms conjugation in the pentadienyl chain .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and chloride counterion retention .
  • UV-Vis Spectroscopy : Analyzes π-conjugation extent, with absorption maxima typically observed between 500–600 nm for similar cyanine dyes .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly geometric isomerism in the polymethine bridge .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yields?

Utilize design of experiments (DoE) to evaluate:

  • Catalyst-Solvent Pairs : FeCl3 in MeCN at 40°C increases yields to 67% compared to 17% at room temperature .
  • Reaction Time : Prolonged stirring (24+ hours) may reduce byproducts in DMF-based systems .
  • Purification Strategies : Gradient elution (70:30 ethyl acetate/hexane) effectively separates charged intermediates from unreacted precursors .

Q. What approaches resolve discrepancies between theoretical and observed spectroscopic data?

Discrepancies often arise from:

  • Tautomerism : Compare experimental NMR shifts with DFT-calculated values to identify dominant tautomers (e.g., Z vs. E isomers in the pentadienyl chain) .
  • Solvent Effects : Conduct UV-Vis studies in solvents of varying polarity to distinguish intrinsic electronic transitions from solvatochromic shifts .
  • Aggregation : Dilution tests (e.g., concentration-dependent NMR) can detect π-stacking artifacts .

Q. How does counterion selection influence photophysical properties?

Counterions modulate:

  • Solubility : Chloride enhances aqueous compatibility, while iodide derivatives exhibit stronger intermolecular interactions .
  • Optical Properties : Iodide salts show bathochromic shifts (~20 nm) in absorption spectra due to enhanced charge-transfer character .
  • Stability : Chloride salts demonstrate superior photostability under prolonged irradiation compared to bromide analogs .

Methodological Considerations

Q. What analytical workflows validate purity in complex reaction mixtures?

  • TLC Monitoring : Use silica plates with fluorescent indicator (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve charged species, with MS/MS confirming fragmentation patterns .

Q. How can researchers mitigate decomposition during storage?

  • Light Sensitivity : Store in amber vials under inert gas (argon) at –20°C .
  • Moisture Control : Use molecular sieves in desiccators to prevent hydrolysis of the indolium core .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Exchange : Temperature-dependent NMR (25–60°C) can reveal rotational barriers in the polymethine bridge .
  • Isotope Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) may alter tautomeric equilibria .

Q. How do substituents on the indole rings affect electronic properties?

  • Electron-Withdrawing Groups : Methoxy substituents redshift absorption maxima by stabilizing LUMO levels .
  • Steric Effects : Bulky groups (e.g., trimethyl) reduce aggregation but may hinder conjugation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride
Reactant of Route 2
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride

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